molecular formula C14H15N B3143744 Cyclopropyl(naphthalen-1-yl)methanamine CAS No. 535926-32-0

Cyclopropyl(naphthalen-1-yl)methanamine

Cat. No.: B3143744
CAS No.: 535926-32-0
M. Wt: 197.27 g/mol
InChI Key: JBORQMMLVDXKRU-UHFFFAOYSA-N
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Description

Contextualization within Cyclopropylamine (B47189) and Naphthalene (B1677914) Chemical Space

The chemical landscape of both cyclopropylamines and naphthalenes is vast and well-established in the scientific literature. Cyclopropylamines are recognized as valuable intermediates in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. longdom.org The inherent strain in the cyclopropane (B1198618) ring, with its compressed bond angles, imparts a high degree of reactivity, making it a versatile building block in organic synthesis. longdom.org This reactivity, coupled with the basicity of the amine group, allows for a variety of chemical transformations. longdom.org In medicinal chemistry, the cyclopropylamine moiety is a key component in several drugs, including antidepressants and antiviral agents, where it can influence the compound's pharmacokinetic and pharmacodynamic properties. longdom.org

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are also of significant interest in chemical research. These compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The planar and aromatic nature of the naphthalene ring system allows it to participate in various intermolecular interactions, making it a useful scaffold for the design of new therapeutic agents. nih.gov The fusion of these two distinct chemical entities in Cyclopropyl(naphthalen-1-yl)methanamine creates a molecule with a unique three-dimensional structure and electronic properties, offering new avenues for chemical exploration.

Significance of this compound as a Core Synthetic Scaffold

While direct and extensive research on this compound as a core synthetic scaffold is not widely documented in publicly available literature, its potential can be inferred from the known reactivity and utility of its constituent parts. The primary amine group of the molecule serves as a key functional handle for further chemical modifications. This allows for the introduction of a wide variety of substituents and functional groups, enabling the synthesis of a library of derivatives with diverse chemical and physical properties.

The synthesis of this compound itself, while not extensively detailed in published literature, can be approached through established synthetic methodologies. One plausible route involves the reaction of 1-chloromethylnaphthalene with cyclopropylamine. vulcanchem.com This approach is analogous to the synthesis of similar naphthalenemethanamines, such as N-methyl-1-naphthalenemethanamine, which has been described in patent literature. vulcanchem.comgoogle.com The synthesis of the (S)-enantiomer, which may be of particular interest for biological applications due to the stereospecificity of drug-receptor interactions, could be achieved through chiral resolution techniques or asymmetric synthesis. vulcanchem.com

The table below summarizes the key properties of this compound and its hydrochloride salt, which are important for its use as a synthetic intermediate.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Formula C₁₄H₁₅NC₁₄H₁₆ClN
Molecular Weight 197.28 g/mol 233.73 g/mol
CAS Number 535926-32-058271-60-6
Physical Form Brown liquidNot specified
Storage Temperature 0-8 °CNot specified

Data sourced from publicly available chemical supplier information.

Overview of Current Research Trajectories for this compound

Currently, the specific research trajectories for this compound appear to be in the early stages of exploration. The compound is primarily available as a research chemical, suggesting its use as a building block in the synthesis of more complex molecules. apolloscientific.co.ukchemsrc.comabovchem.com Based on the known biological activities of related compounds, several potential research directions can be envisioned.

One promising area is in the development of novel therapeutic agents. The structural similarity of this compound to precursors of antifungal agents like terbinafine (B446) suggests its potential utility in the synthesis of new antifungal compounds. vulcanchem.com Furthermore, the diverse biological activities associated with both cyclopropylamine and naphthalene derivatives, including anticancer and anti-inflammatory properties, indicate that derivatives of this compound could be investigated for these applications. nih.govresearchgate.netnih.gov

Another potential research trajectory lies in the field of materials science. The rigid and aromatic nature of the naphthalene moiety, combined with the unique conformational properties of the cyclopropyl (B3062369) group, could be exploited in the design of novel organic materials with interesting photophysical or electronic properties.

Properties

IUPAC Name

cyclopropyl(naphthalen-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14H,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBORQMMLVDXKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Cyclopropyl Naphthalen 1 Yl Methanamine and Its Derivatives

Established Synthetic Pathways for Cyclopropyl(naphthalen-1-yl)methanamine

Traditional synthetic routes provide reliable and well-documented methods for accessing the target compound and its analogs. These pathways often involve multi-step sequences starting from readily available precursors.

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced to the corresponding amine. nih.gov For the synthesis of this compound, this approach would commence with cyclopropyl(naphthalen-1-yl)ketone.

The process is one of the most significant reactions in synthetic chemistry for producing secondary and tertiary amines. nih.gov Asymmetric variations of this method are particularly valuable for generating chiral amines, which are crucial for pharmaceuticals and bioactive molecules. nih.govgoogle.com This can be achieved using transition metal catalysis or biocatalytic methods employing enzymes like imine reductases (IREDs). nih.gov

A study on the reductive addition of amines to α-carbonylcyclopropanes revealed a catalytic dichotomy: a rhodium catalyst leads to the conventional reductive amination product, whereas a ruthenium catalyst can induce a ring expansion to form a pyrrolidine. nih.gov For direct asymmetric amination, catalysts such as an Iridium-f-Binaphane complex have been used on aryl ketones, achieving high enantiomeric excess under hydrogen pressure. google.com

Reductive Amination Conditions for Aryl Ketones

Catalyst/Reagent SystemSubstrate TypeKey ConditionsProduct TypeSource
Rhodium Catalystα-carbonylcyclopropanesAmine, deoxygenative agent (CO)Cyclopropyl (B3062369) amine nih.gov
Ir-f-Binaphane complexAryl ketonesH₂ (1000 psi), room temperatureChiral amine google.com
Imine Reductases (IREDs)Ketones and aminesBiocatalytic, aqueous bufferChiral amine nih.gov

Nucleophilic substitution offers a direct route to forming the carbon-nitrogen bond. An efficient pathway involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.gov This reaction proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate, which subsequently undergoes nucleophilic addition with an amine. nih.gov The stereochemistry of the final product is controlled by the chiral center of the cyclopropene intermediate, which directs the configuration of the two adjacent stereocenters installed during the reaction sequence. nih.gov This methodology is particularly useful for creating densely substituted, enantiomerically enriched cyclopropane (B1198618) derivatives. nih.gov

Another classical approach would involve the reaction of 1-chloromethylnaphthalene with cyclopropylamine (B47189). This SN2-type reaction directly connects the naphthalen-1-ylmethyl fragment with the cyclopropylamine moiety.

The reduction of a nitrile group is a fundamental transformation that provides direct access to primary amines. nih.govchemguide.co.uk This method is applicable to the synthesis of this compound, likely starting from a nitrile precursor such as cyclopropyl(naphthalen-1-yl)acetonitrile.

Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) in a solvent like diethyl ether, or catalytic hydrogenation using hydrogen gas with a palladium, platinum, or nickel catalyst at elevated temperature and pressure. chemguide.co.uk However, sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce nitriles on its own but can be effective when combined with metal salt additives. mdpi.com

More specialized methods have been developed for milder and more selective nitrile reductions. Diisopropylaminoborane, catalyzed by a small amount of lithium borohydride (LiBH₄), effectively reduces a wide array of aliphatic and aromatic nitriles in excellent yields and can tolerate the presence of unconjugated alkenes and alkynes. nih.govorganic-chemistry.org Another approach involves activating the nitrile with titanium tetrachloride (TiCl₄) and then reducing it with ammonia (B1221849) borane (B79455) at room temperature, a method that has been successfully applied to produce naphthalen-1-ylmethanamine in 83% yield. mdpi.com

A particularly innovative strategy for constructing the cyclopropylamine scaffold itself involves a cooperative titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org This one-step reaction, optimized with Ti(OPr-i)₄ and BF₃·OEt₂, directly converts nitriles into primary cyclopropylamines, offering a simpler and more cost-effective route compared to many multi-step syntheses. organic-chemistry.org

Selected Methods for Nitrile Reduction to Primary Amines

Reagent/SystemKey FeaturesSubstrate ScopeSource
Lithium Aluminium Hydride (LiAlH₄)Powerful, non-selective reducing agent.General aliphatic and aromatic nitriles. chemguide.co.uk
H₂ with Pd, Pt, or Ni catalystCatalytic hydrogenation; requires pressure/heat.General aliphatic and aromatic nitriles. chemguide.co.uk
BH₂(N(iPr)₂) / cat. LiBH₄Reduces nitriles in the presence of alkenes/alkynes.Variety of aliphatic and aromatic nitriles. nih.govorganic-chemistry.org
Ammonia borane / TiCl₄Room temperature reduction of activated nitriles.Aromatic and aliphatic nitriles. mdpi.com
Ti(OPr-i)₄ / BF₃·OEt₂ / Grignard reagentForms primary cyclopropylamines directly from nitriles.Alkanenitriles. organic-chemistry.org

Advanced Catalytic Methodologies Applicable to this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and versatile catalytic systems. These advanced methodologies offer novel ways to construct the target molecule, often with higher selectivity and under milder conditions.

In an effort to develop more sustainable chemical processes, significant research has been directed toward metal-free reduction methods. These strategies avoid the use of often expensive and toxic heavy metals.

One prominent metal-free approach for amine synthesis is reductive amination using borane-based reagents. A mild and convenient protocol utilizes ammonia borane as the reductant for a wide range of substrates at room temperature, efficiently producing secondary and tertiary amines. rsc.org This method avoids transition metals and harsh reaction conditions often associated with traditional reductive aminations. researchgate.net

Another powerful metal-free reducing agent is trichlorosilane (B8805176) (HSiCl₃). Its combination with a tertiary amine generates a dichlorosilylene (B1217353) species in situ, which can reduce nitro compounds to primary amines. nih.gov This methodology has been successfully adapted to continuous-flow conditions, allowing for high yields, short reaction times, and scalability without the need for metal catalysts. nih.gov Furthermore, metal-free reductions of amides to amines can be achieved through catalytic hydrosilylation using systems like B(C₆F₅)₃. researchgate.net These metal-free strategies represent greener alternatives that could be applied to the reductive amination or nitrile reduction steps in the synthesis of this compound.

Nickel catalysis has emerged as a powerful tool in organic synthesis due to its ability to facilitate a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. These methods could be applied to construct the key precursors for this compound.

For instance, nickel-catalyzed C-O bond activation provides a modern alternative to traditional cross-coupling reactions that rely on aryl halides. This strategy allows for the use of more readily available phenol (B47542) derivatives (such as naphthols) as starting materials. A nickel-catalyzed protocol can convert aryl alcohol derivatives directly into primary amines, representing a significant advance in amine synthesis. acs.orgresearchgate.net Similarly, nickel catalysis enables the α-arylation of ketones with phenol esters and carbamates, which could be used to synthesize the cyclopropyl(naphthalen-1-yl)ketone precursor from a naphthol derivative and a cyclopropyl ketone. researchgate.net

Nickel catalysis also enables novel C-C bond-forming reductive couplings. A three-component, nickel-catalyzed reaction can convergently synthesize tertiary benzhydryl amines from secondary amines, benzaldehydes, and organic electrophiles. acs.org While the immediate product is a tertiary amine, the underlying principle of forming a C-C bond during a reductive amination process showcases the synthetic potential of nickel catalysis for building complex amine-containing scaffolds. acs.org

Photocatalytic Strategies for Constructing Complex Molecular Architectures

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. rsc.orgacs.org These methods often proceed through radical intermediates, offering unique reactivity and selectivity profiles compared to traditional ionic pathways. nih.gov For the synthesis of cyclopropane-containing structures, photocatalysis provides innovative pathways that are both efficient and tolerant of various functional groups. acs.orgnih.gov

A notable strategy involves a redox-neutral cyclopropanation of olefins. acs.orgnih.gov In a process developed by Molander and Gutiérrez, a bench-stable triethylammonium (B8662869) bis(catecholato)iodomethylsilicate reagent serves as a source of an iodomethyl radical upon single-electron reduction by an excited photocatalyst. youtube.com This radical adds to an olefin, such as a styrene (B11656) derivative, to form a new radical intermediate. Subsequent single electron transfer from the reduced photocatalyst generates an anion that undergoes a rapid intramolecular 3-exo-tet ring closure to furnish the cyclopropane ring. acs.orgnih.govyoutube.com This method is highly tolerant of sensitive functional groups and can be applied to complex molecules. acs.orgyoutube.com

Another approach leverages the photocatalytic generation of carbenoids. For instance, ethyl diazoacetate can be used as a radical source in the presence of molecular iodine and a ruthenium-based photocatalyst. youtube.com The photocatalyst initiates the formation of a gem-diiodo species, which then forms a radical carbenoid that reacts with an alkene to yield the cyclopropane product. youtube.com These photocatalytic methods represent a significant advance, allowing for the construction of the cyclopropane motif under exceptionally mild conditions, which is crucial when dealing with multifunctional molecules like derivatives of this compound.

Table 1: Comparison of Selected Photocatalytic Cyclopropanation Methods

Method Radical Source Catalyst System Key Features
Radical/Polar Crossover Triethylammonium bis(catecholato)iodomethylsilicate Organic photocatalyst (e.g., Eosin Y) Redox-neutral; excellent functional group tolerance; bench-stable reagent. acs.orgnih.govyoutube.com
Radical Carbenoid Formation Ethyl diazoacetate / I₂ Ru(bpy)₃Cl₂ Utilizes a diazo compound as a carbene precursor; proceeds via a gem-diiodo intermediate. youtube.com
Intermolecular ATRA α-bromomalonates Organophotocatalyst (e.g., N-phenyl benzophenothiazine) Involves atom-transfer radical addition (ATRA) followed by cyclization. acs.org

Stereoselective and Regioselective Syntheses of this compound Analogs

The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. Therefore, the development of synthetic methods that control both stereochemistry (the spatial arrangement of atoms) and regiochemistry (the site of chemical modification) is of paramount importance for creating analogs of this compound.

Control of Stereochemistry in Cyclopropane Ring Functionalization

Achieving stereocontrol in the synthesis of substituted cyclopropanes is a significant challenge due to the ring's strained nature. A powerful strategy for asymmetric cyclopropanation is the Michael Initiated Ring Closure (MIRC) reaction, which involves a Michael addition followed by an intramolecular cyclization. rsc.org The use of chiral catalysts or auxiliaries in MIRC reactions can induce high levels of stereoselectivity. rsc.org

For the synthesis of chiral cyclopropylamines, several asymmetric methods have been developed. One approach involves the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents. nih.govacs.org This method proceeds through a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, to which the Grignard reagent adds with good diastereoselectivity, controlled by the chiral sulfinyl group. nih.govacs.org Subsequent removal of the sulfinyl auxiliary yields the enantiomerically enriched cyclopropylamine. nih.govacs.org

Another highly effective method is the transition-metal-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters. For example, a Ru(II)-Pheox catalyst system has been shown to produce cyclopropylamine derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org Furthermore, chemoenzymatic strategies offer a compelling route to chiral cyclopropane building blocks. Engineered enzymes, such as variants of myoglobin, can catalyze olefin cyclopropanation with diazo reagents to construct cyclopropyl ketones with high diastereo- and enantioselectivity. rochester.edu These chiral ketones are versatile intermediates that can be further transformed into α-cyclopropylamines. rochester.edu

Table 2: Selected Methods for Asymmetric Synthesis of Cyclopropylamine Precursors

Method Starting Materials Chiral Influence Stereoselectivity Achieved
Sulfinamide-Mediated Synthesis N-sulfinyl α-chloro ketimine + Grignard reagent Chiral N-tert-butanesulfinamide auxiliary Good diastereoselectivity. nih.govacs.org
Ru-Catalyzed Cyclopropanation Vinylcarbamate + Diazoester Chiral Ru(II)-Pheox ligand Up to 96:4 dr, up to 99% ee. acs.org
Chemoenzymatic Synthesis Olefin + Diazoketone Engineered Myoglobin catalyst High diastereo- and enantioselectivity. rochester.edu

Regioselective Derivatization Strategies for the Naphthalene (B1677914) Core

The functionalization of the naphthalene core presents its own set of challenges. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often yielding mixtures of isomers. researchgate.net Modern synthetic chemistry has largely overcome this by employing transition-metal-catalyzed C–H activation, which utilizes directing groups to achieve high regioselectivity. nih.govanr.fr

For 1-substituted naphthalenes, a directing group can guide functionalization to specific positions. For example, a carbonyl group at the C1 position can direct palladium-catalyzed halogenation to either the C2 (ortho) or C8 (peri) position, depending on the reaction conditions. anr.fr Similarly, ruthenium catalysis, assisted by tertiary phosphine (B1218219) ligands, can achieve three-component reactions that functionalize remote C-H bonds of simple naphthalenes, allowing for the modular synthesis of complex derivatives. rsc.org

A nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides provides an alternative and highly regioselective route to β-acyl naphthalenes (functionalization at the C2 position). rsc.org These C–H functionalization and related strategies are powerful because they allow for the late-stage modification of the naphthalene scaffold, providing direct access to a wide array of analogs from a common intermediate. researchgate.netnih.gov This modularity is highly valuable in medicinal chemistry for exploring structure-activity relationships.

Mechanistic Investigations of Cyclopropyl Naphthalen 1 Yl Methanamine Transformations

Elucidation of Reaction Mechanisms for Amine Functionalizations

The functionalization of the primary amine group in Cyclopropyl(naphthalen-1-yl)methanamine is crucial to its reactivity, but specific studies elucidating these mechanisms are sparse.

Studies on Proton Transfer and Acid-Base Mediated Reactivity

A search of chemical literature did not yield specific studies on the proton transfer and acid-base mediated reactivity of this compound. While the primary amine is expected to exhibit basic properties, quantitative data such as pKa values or detailed mechanistic studies of its role in acid-catalyzed reactions are not available. General principles suggest that protonation of the amine would influence the electronic properties of the entire molecule, potentially affecting the reactivity of the cyclopropyl (B3062369) and naphthalene (B1677914) moieties, but specific experimental validation is lacking.

Exploration of Radical-Mediated Pathways in this compound Chemistry

There is a lack of specific research exploring radical-mediated pathways involving this compound. The chemistry of cyclopropylmethyl radicals is a well-established field, known for rapid ring-opening reactions. However, studies detailing the formation and subsequent reaction pathways of a radical centered on the carbon connecting the amine, cyclopropyl, and naphthalene groups in this specific molecule have not been reported. Such investigations would be necessary to understand its behavior in oxidative or photolytic conditions that favor radical formation. nih.govnih.gov

Intramolecular and Intermolecular Reactions Involving the Cyclopropyl Ring

The strained cyclopropyl ring is a key functional group, yet its specific reactivity in the context of the naphthalen-1-yl)methanamine scaffold is not well-documented.

Analysis of Cyclopropane (B1198618) Ring-Opening and Cyclization Reactions

Specific mechanistic analyses of cyclopropane ring-opening or subsequent cyclization reactions for this compound are not described in the literature. The ring-opening of cyclopropanes is often facilitated by adjacent electron-donating or -withdrawing groups, which polarize the ring's carbon-carbon bonds. researchgate.netscispace.com While the naphthalene and amine groups could serve as electron donors, dedicated studies on the conditions, intermediates, and products of ring-opening for this compound are absent. Consequently, no data is available to populate tables on reaction conditions or yields for such transformations.

Mechanistic Aspects of Cycloaddition Reactions with Cyclopropyl-Containing Substrates

Mechanistic studies on cycloaddition reactions where this compound acts as the substrate have not been found. Activated cyclopropanes can participate in formal cycloaddition reactions, typically following a ring-opening event to form a 1,3-zwitterionic intermediate that is then trapped by a dipolarophile or diene. researchgate.net Research on related nitrogen-substituted cyclopropane derivatives has been conducted, but it does not specifically include the title compound. researchgate.net

Mechanisms of Naphthalene Moiety Participation in Chemical Reactions

While the naphthalene ring is a major structural feature, its active participation in the chemical reactions of this compound has not been a subject of specific mechanistic investigation. In related systems, naphthalene rings can undergo dearomative cycloaddition reactions under photochemical conditions. nih.govnih.gov For instance, a photo-induced intramolecular [5 + 4] cycloaddition has been reported for certain naphthalene-derived vinylcyclopropanes. nih.gov However, there is no evidence to confirm that this compound undergoes similar transformations, and the mechanisms of such potential reactions have not been explored.

Advanced Analytical and Structural Characterization of Cyclopropyl Naphthalen 1 Yl Methanamine

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information on the electronic and vibrational properties of the molecule, as well as the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Cyclopropyl(naphthalen-1-yl)methanamine, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the naphthalen-1-yl, cyclopropyl (B3062369), and methanamine moieties.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for each type of proton. The seven protons on the naphthalene (B1677914) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with complex splitting patterns due to spin-spin coupling. The single proton on the carbon adjacent to both the naphthalene and cyclopropyl rings (the methine proton) would likely appear as a multiplet. The protons of the cyclopropyl group are diastereotopic and would present as complex multiplets in the upfield region (typically δ 0.2-1.5 ppm). The two protons of the primary amine (NH₂) would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Analysis: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The ten carbons of the naphthalene ring would resonate in the downfield region (δ 120-140 ppm). The methine carbon, being attached to the aromatic ring and the nitrogen atom, would appear further downfield. The carbons of the cyclopropyl ring would be found in the highly shielded, upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent atoms mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Naphthalene C-H7.2 - 8.2 (multiplets)123 - 135
Naphthalene Quaternary C-130 - 140
Methine C-H~3.5 - 4.0 (multiplet)~55 - 65
Amine N-H1.5 - 3.0 (broad singlet)-
Cyclopropyl C-H0.4 - 1.2 (multiplets)~5 - 20

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary amine (N-H) stretching vibrations are expected to appear as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the naphthalene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclopropyl and methine groups would appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic naphthalene ring would produce several sharp bands in the 1450-1600 cm⁻¹ region. Finally, the N-H bending vibration would be visible around 1590-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3500 (two bands)
Aromatic C-H StretchNaphthalene3010 - 3100
Aliphatic C-H StretchCyclopropyl, Methine2850 - 3000
N-H Bend (Scissoring)Primary Amine1590 - 1650
Aromatic C=C StretchNaphthalene1450 - 1600 (multiple bands)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the naphthalene chromophore. Naphthalene exhibits characteristic strong absorptions due to π→π* electronic transitions. Typically, naphthalene derivatives show two main absorption bands: a high-energy band (¹Bₐ transition) around 220-230 nm and a structured, lower-energy band (¹Lₐ transition) around 270-290 nm nih.gov. A weaker, often obscured ¹Lₑ band may also be present at longer wavelengths (>300 nm). The exact position (λₘₐₓ) and intensity of these bands can be influenced by the solvent and substitution on the ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound Based on the characteristic absorption of the naphthalene chromophore.

Electronic TransitionExpected λₘₐₓ (nm)Chromophore
¹Bₐ~225Naphthalene Ring
¹Lₐ~280Naphthalene Ring

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z) mdpi.com. For this compound (C₁₄H₁₅N), the calculated monoisotopic mass is 197.1204 Da. HRMS analysis should yield an experimental mass that matches this value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Furthermore, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo characteristic fragmentation. A likely and significant fragmentation pathway would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like naphthalen-1-ylmethyl cation (m/z 141) and a neutral cyclopropylamine (B47189) radical. Another possible fragmentation is the loss of the cyclopropyl group to give a fragment at m/z 156.

Table 4: Predicted HRMS Data and Key Fragments for this compound

SpeciesFormulaCalculated m/zDescription
[M]⁺˙[C₁₄H₁₅N]⁺˙197.1204Molecular Ion
[M-C₃H₄]⁺˙[C₁₁H₁₁N]⁺˙157.0891Loss of cyclopropene (B1174273)
[C₁₁H₉]⁺[C₁₁H₉]⁺141.0704Naphthalen-1-ylmethyl cation

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for this purpose.

For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a modifier like trifluoroacetic acid), would be effective for assessing purity. The presence of a single, sharp peak in the chromatogram would indicate a high degree of purity.

Given that the molecule possesses a chiral center, chiral HPLC would be the method of choice to determine its enantiomeric purity or to separate the (R) and (S) enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While spectroscopic and spectrometric methods reveal the connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous, precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or its salt (e.g., hydrochloride) can be grown, this technique would yield exact data on bond lengths, bond angles, and torsional angles researchgate.net. This information would definitively establish the relative orientation of the naphthalene and cyclopropyl groups. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the packing of molecules in the crystal lattice. To date, a public crystal structure for this specific compound has not been reported.

Computational Chemistry and Theoretical Studies of Cyclopropyl Naphthalen 1 Yl Methanamine

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can predict how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For Cyclopropyl(naphthalen-1-yl)methanamine, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, or ground state geometry. These calculations could reveal key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the cyclopropyl (B3062369) and naphthalen-1-yl groups relative to each other would be a critical output of such a study.

While no specific DFT data for this compound is available, studies on related naphthalene (B1677914) derivatives have utilized DFT to successfully predict their geometries and electronic properties. nih.govresearchgate.net For example, in a study on 4-methyl-N-(naphthalen-1-yl)benzene sulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the molecular geometry, which was then compared with experimental X-ray diffraction data. nih.gov A similar approach for this compound would provide a foundational understanding of its structure.

Table 1: Hypothetical Data Table of DFT Calculated Parameters for this compound

ParameterPredicted Value
Total Energy (Hartree)Data not available
Dipole Moment (Debye)Data not available
C-N Bond Length (Å)Data not available
N-H Bond Length (Å)Data not available
C-C-N Bond Angle (°)Data not available

This table is for illustrative purposes only, as specific computational data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich naphthalene ring, while the LUMO might be distributed over the entire molecule. The specific energies and localizations would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In this compound, the nitrogen atom of the amine group would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles.

Computational Simulation of Reaction Pathways and Transition States

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the feasibility and kinetics of a reaction. For this compound, one could computationally investigate reactions such as N-alkylation or acylation by mapping the energy profile of the reaction pathway. This would involve locating the transition state structure and calculating its energy, which is crucial for determining the reaction's activation energy. However, no such specific reaction pathway simulations for this compound have been reported in the available literature.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivative Design

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity. These models are often used in drug design and materials science to predict the properties of new, unsynthesized molecules. To build a QSRR model for derivatives of this compound, a set of related molecules with known reactivity data would be required. Computational descriptors (such as electronic, steric, and topological parameters) would be calculated for each molecule and then correlated with the experimental reactivity using statistical methods. This would allow for the in-silico design of new derivatives with desired reactivity profiles. At present, the necessary experimental data and computational studies for such a model involving this compound are lacking. However, QSRR and related ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been performed on other naphthalene-based derivatives to predict their pharmacokinetic and drug-like properties. jmchemsci.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

This compound has several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. Computational methods can systematically explore the conformational landscape to identify the most stable conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and interactions with other molecules. An MD simulation of this compound would illustrate how the cyclopropyl and naphthalene groups move relative to each other and how the molecule interacts with its environment. This information is particularly valuable for understanding how the molecule might bind to a biological target. As with the other computational aspects, specific MD simulation data for this compound is not currently available.

Exploration of Cyclopropyl Naphthalen 1 Yl Methanamine As a Synthetic Building Block

Utilization in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single step. organic-chemistry.orgfrontiersin.orgacsgcipr.org The primary amine group of cyclopropyl(naphthalen-1-yl)methanamine makes it an ideal component for a variety of MCRs, facilitating the rapid generation of diverse chemical libraries. nih.gov

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govwikipedia.orgnumberanalytics.comnih.gov In this context, this compound can serve as the amine component, introducing its unique cyclopropyl-naphthalene scaffold into the final product. The versatility of the other three components allows for the creation of a vast library of compounds with diverse functionalities and stereochemistries.

Table 1: Hypothetical Ugi Reaction with this compound

Reactant 1Reactant 2Reactant 3Reactant 4Product
This compoundAldehyde (e.g., Benzaldehyde)Carboxylic Acid (e.g., Acetic Acid)Isocyanide (e.g., tert-Butyl isocyanide)α-acylamino amide

Similarly, the Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov While the primary amine of this compound is not a direct participant in the classic Passerini reaction, modifications and related MCRs can incorporate primary amines, further expanding the scope for generating molecular diversity. The products of these MCRs, featuring the cyclopropyl-naphthalene motif, can be valuable for screening in drug discovery programs due to their structural complexity and potential for biological activity.

Incorporation into Complex Molecular Architectures through Amine Functionalization

The primary amine of this compound serves as a versatile handle for incorporating this building block into larger and more complex molecular architectures. Standard amine functionalization reactions can be readily applied to introduce a variety of substituents and to link the molecule to other scaffolds.

Amide Coupling: One of the most common transformations of primary amines is their conversion to amides through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This robust and high-yielding reaction allows for the stable linkage of the cyclopropyl-naphthalene moiety to a wide range of molecular fragments.

Table 2: Amide Bond Formation

Reactant AReactant BCoupling ReagentProduct
This compoundCarboxylic Acide.g., HATU, EDCIN-(cyclopropyl(naphthalen-1-yl)methyl)amide

Reductive Amination: Reductive amination provides a direct method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. fiveable.mepressbooks.pubnih.govpku.edu.cn This reaction allows for the introduction of various alkyl or aryl substituents at the nitrogen atom, leading to the formation of secondary amines. libretexts.orgresearchgate.net These secondary amines can then be further functionalized or can be key intermediates in the synthesis of more complex targets. nih.gov

Table 3: Reductive Amination

AmineCarbonyl CompoundReducing AgentProduct
This compoundAldehyde/Ketonee.g., NaBH(OAc)₃, H₂/PdSecondary Amine

Through these and other amine functionalization strategies, such as sulfonamide formation or N-alkylation, the this compound unit can be strategically integrated into a wide range of molecular designs, from discrete small molecules to larger, more intricate structures.

Exploitation of the Cyclopropyl (B3062369) Ring for Ring Expansion and Rearrangement Transformations

The three-membered cyclopropyl ring is a source of significant ring strain, which can be harnessed to drive a variety of synthetically useful transformations. Under acidic conditions or upon generation of a carbocation adjacent to the ring, the cyclopropyl group can undergo ring expansion or rearrangement reactions. acs.orgthieme-connect.comrsc.org This reactivity provides a pathway to more complex cyclic and acyclic structures.

When the amine group of this compound is transformed into a suitable leaving group, or upon treatment with acid, a cyclopropylmethyl carbocation can be generated. nih.gov This cation is known to be unusually stable due to the "bent" character of the cyclopropane (B1198618) C-C bonds, which can overlap with the vacant p-orbital of the carbocation in a phenomenon often referred to as "dancing resonance". quora.comstackexchange.com This stabilized cation can then undergo several transformations:

Ring Expansion to a Cyclobutyl System: The cyclopropylmethyl cation can rearrange to a more stable, albeit still strained, cyclobutyl cation. This rearrangement alleviates some of the ring strain of the three-membered ring. Trapping of this cation with a nucleophile would lead to the formation of a cyclobutane-containing molecule.

Ring Opening to a Homoallylic System: Alternatively, the cyclopropylmethyl cation can undergo ring opening to form a homoallylic carbocation. This process also relieves ring strain and results in an acyclic product with a terminal double bond.

The specific outcome of these rearrangements can often be influenced by the reaction conditions and the substitution pattern of the cyclopropyl ring. core.ac.uk This reactivity provides a powerful method for converting the readily available cyclopropyl-naphthalene scaffold into more elaborate and less accessible molecular architectures.

Strategic Use of the Naphthalene (B1677914) Moiety as a Scaffold for Annulations and Conjugations

The naphthalene ring system of this compound is more than just a passive structural element; it is a reactive aromatic scaffold that can be further functionalized or used as a template for the construction of larger polycyclic aromatic hydrocarbons (PAHs). pnas.orgresearchgate.netbohrium.comresearchgate.net

Electrophilic Aromatic Substitution: Naphthalene is more reactive towards electrophilic substitution than benzene (B151609), and the substitution pattern can often be controlled by the reaction conditions. wikipedia.orgacs.orglibretexts.orgyoutube.com For instance, halogenation, nitration, and Friedel-Crafts reactions can be used to introduce additional functional groups onto the naphthalene core. These functional groups can then be used as handles for further synthetic transformations.

Annulation Reactions: The naphthalene moiety can serve as a diene or dienophile in cycloaddition reactions, or as a substrate in various annulation strategies to build additional fused rings. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comacs.org For example, transition metal-catalyzed reactions can be employed to construct new rings onto the existing naphthalene framework, leading to the synthesis of complex PAHs. nih.govacs.org

Table 4: Representative Annulation Strategy

Starting MaterialReagentCatalystProduct
Functionalized Naphthalene DerivativeAlkynee.g., Palladium(II) acetatePolycyclic Aromatic Hydrocarbon

By leveraging the inherent reactivity of the naphthalene core, this compound can be used as a starting point for the synthesis of a variety of complex, extended aromatic systems with potential applications in materials science and medicinal chemistry.

Emerging Research Directions and Future Perspectives for Cyclopropyl Naphthalen 1 Yl Methanamine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cyclopropylamines, a class of compounds to which cyclopropyl(naphthalen-1-yl)methanamine belongs, is an area of active research, with a growing emphasis on sustainable and efficient methods. nih.gov Traditional routes often involve multi-step processes, but recent advances are paving the way for more streamlined and environmentally friendly approaches. longdom.org

Future synthetic strategies for this compound are likely to focus on catalytic and asymmetric methods. One promising avenue is the direct C-H functionalization of naphthalene (B1677914) with a cyclopropylamine (B47189) moiety, a process that would significantly reduce the number of synthetic steps and improve atom economy. nih.gov Another approach could involve the dearomative cyclopropanation of naphthalene derivatives. nih.govrsc.org This would allow for the direct installation of the cyclopropyl (B3062369) group onto the naphthalene core, followed by functionalization to introduce the aminomethyl group.

The development of biocatalytic methods also holds significant promise for the sustainable synthesis of this compound. Engineered enzymes, such as heme proteins, have shown potential in catalyzing cyclopropanation reactions with high stereoselectivity. nih.gov The application of such biocatalysts could lead to the production of enantiomerically pure this compound under mild reaction conditions.

Synthetic ApproachPotential AdvantagesKey Research Area
Catalytic C-H AminationHigh atom economy, reduced stepsDevelopment of selective catalysts
Dearomative CyclopropanationDirect installation of cyclopropyl ringAsymmetric catalyst design nih.govrsc.org
BiocatalysisHigh stereoselectivity, mild conditionsEnzyme engineering nih.gov
Flow ChemistryImproved scalability and safetyReactor design and optimization

Deepening Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. The inherent ring strain of the cyclopropyl group and the electronic properties of the naphthalene system create a unique chemical landscape that warrants detailed investigation. longdom.org

Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. These studies could elucidate the precise nature of intermediates and transition states in key reactions, such as the cyclopropanation of naphthalene precursors or the nucleophilic substitution reactions of the amine group. For instance, understanding the mechanism of the Corey-Chaykovsky reaction on naphthalene derivatives could provide valuable insights for developing more efficient cyclopropanation methods. acs.org

Furthermore, investigating the photophysical properties of this compound and its derivatives could open up new avenues in photochemistry and photoredox catalysis. The naphthalene chromophore suggests that this compound could participate in light-induced reactions, and a detailed mechanistic understanding would be key to harnessing this potential.

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The modular nature of this compound, with its distinct naphthalene, cyclopropyl, and aminomethyl components, makes it an ideal scaffold for the rational design of derivatives with tailored properties. By systematically modifying each of these components, it is possible to fine-tune the compound's reactivity, selectivity, and biological activity.

Derivatization of the naphthalene ring, for example, by introducing electron-donating or electron-withdrawing groups, could significantly alter the electronic properties of the molecule, thereby influencing its reactivity in various chemical transformations. acs.org Similarly, substitution on the cyclopropane (B1198618) ring could modulate its stability and reactivity, while modifications to the amine group could impact its nucleophilicity and basicity. The strategic placement of functional groups could also be used to introduce new reactive handles for further chemical modifications. The design of such derivatives can be guided by computational studies to predict their properties before synthesis.

Derivative TypePotential Property ModificationExample Application
Substituted Naphthalene RingTuned electronic propertiesCatalysis, materials science
Modified Cyclopropyl GroupAltered ring strain and stabilityMedicinal chemistry
Functionalized AmineVaried nucleophilicity and basicitySupramolecular chemistry

Potential Integration into Supramolecular Chemistry and Advanced Materials Science

The unique structural and electronic features of this compound make it a promising building block for the construction of novel supramolecular assemblies and advanced materials. The naphthalene unit can participate in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. nih.govrsc.org The amine group provides a site for hydrogen bonding, which can further direct the formation of ordered structures.

The combination of these non-covalent interactions could be exploited to create a variety of supramolecular architectures, such as nanotubes, nanofibers, and gels. nih.govrsc.org These materials could find applications in areas such as drug delivery, sensing, and catalysis. For instance, the incorporation of this compound into a polymer backbone could lead to the development of new materials with interesting optical or electronic properties. longdom.org

Furthermore, the chiral nature of this compound could be leveraged to create chiral supramolecular assemblies, which are of great interest for applications in asymmetric catalysis and chiral separations. The ability to tune the properties of the molecule through rational design, as discussed in the previous section, would be crucial for optimizing its performance in these advanced applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.